molecular formula C11H9ClFN3O3 B4239676 1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole

Cat. No.: B4239676
M. Wt: 285.66 g/mol
InChI Key: BBWPMNWAXZPGPM-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group, a methoxy group, and a nitro group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-chloro-6-fluorotoluene under illumination.

    Formation of the pyrazole ring: The pyrazole ring can be constructed by reacting appropriate hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution reactions: The final compound is obtained by introducing the 2-chloro-6-fluorobenzyl group, methoxy group, and nitro group onto the pyrazole ring through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-methoxy-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O3/c1-19-11-10(16(17)18)6-15(14-11)5-7-8(12)3-2-4-9(7)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWPMNWAXZPGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1[N+](=O)[O-])CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.